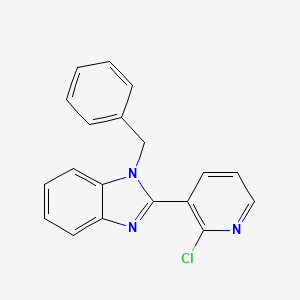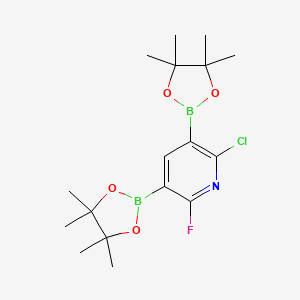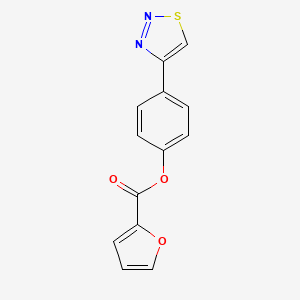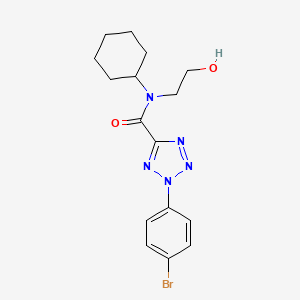![molecular formula C14H17NO B2838768 N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide CAS No. 2176573-42-3](/img/structure/B2838768.png)
N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide, also known as MMDA-2, is a synthetic compound that belongs to the family of psychedelic phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned psychopharmacologist. MMDA-2 is a potent serotonin receptor agonist and has been studied for its potential therapeutic applications.
Mechanism of Action
N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide acts as a potent agonist of the serotonin 5-HT2A receptor. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychedelic effects of N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide are similar to other psychedelics such as LSD and psilocybin. It produces alterations in perception, mood, and thought processes. N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide has also been shown to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide has several advantages for laboratory experiments. It is a potent and selective serotonin receptor agonist, which makes it a useful tool for studying the role of serotonin receptors in various physiological processes. However, N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide is a Schedule I controlled substance in the United States, which limits its availability for research purposes.
Future Directions
There are several future directions for research on N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Another area of interest is its use in psychotherapy and spiritual practices. Further research is needed to fully understand the biochemical and physiological effects of N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide involves the reaction of 3-methylphenylcyclobutanone with nitroethane, followed by reduction and dehydration. The resulting product is then treated with propionyl chloride to obtain N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide. The synthesis of N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in psychotherapy and spiritual practices.
properties
IUPAC Name |
N-[1-(3-methylphenyl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-13(16)15-14(8-5-9-14)12-7-4-6-11(2)10-12/h3-4,6-7,10H,1,5,8-9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBRWVYWAJFSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2838690.png)

![3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2838693.png)

![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)
![4-Ethyl-5-fluoro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2838701.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2838702.png)
![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2838706.png)
